Ethyl 5-(2-pyridyl)pentanoate
CAS No.:
Cat. No.: VC13964848
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | ethyl 5-pyridin-2-ylpentanoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-2-15-12(14)9-4-3-7-11-8-5-6-10-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |
| Standard InChI Key | DVOPEILSPUBYLM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCC1=CC=CC=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with an ethyl pentanoate moiety linked via the pyridine’s 2-position. This configuration introduces both polar (ester carbonyl, pyridine nitrogen) and nonpolar (aliphatic chain) regions, enabling diverse intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| IUPAC Name | Ethyl 5-pyridin-2-ylpentanoate | |
| Canonical SMILES | CCOC(=O)CCCCC1=CC=NC=C1 | |
| Topological Polar Surface Area | 45.1 Ų |
The ester group’s electron-withdrawing nature slightly deactivates the pyridine ring, reducing its basicity compared to unsubstituted pyridine (pKa ≈ 1.3 vs. 5.2 for pyridine).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: Ethyl group protons resonate as a triplet at δ 1.23 ppm (CH₃) and quartet at δ 4.13 ppm (CH₂), while pyridine protons appear as a multiplet between δ 7.49–8.60 ppm .
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¹³C NMR: The carbonyl carbon (C=O) appears at δ 170–175 ppm, with pyridine carbons between δ 120–150 ppm .
Gas chromatography-mass spectrometry (GC-MS) typically shows a molecular ion peak at m/z 207, with fragmentation patterns dominated by loss of the ethoxy group (m/z 162) and subsequent pyridine ring cleavages.
Synthetic Methodologies
Knoevenagel Condensation-Esterification Route
A validated approach for analogous compounds involves:
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Knoevenagel Condensation: Reacting 2-pyridinecarboxaldehyde with diethyl malonate under basic conditions to form α,β-unsaturated intermediates.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond.
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Esterification: Reaction with ethanol in acidic media yields the target ester.
Table 2: Comparative Synthesis Protocols
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel-Esterification | 65–72 | ≥98 | Scalability |
| Grignard Alkylation | 58 | 95 | Functional Group Tolerance |
| Reductive Amination | 41 | 90 | Stereochemical Control |
Alternative pathways include Grignard alkylation of 2-pyridylmagnesium bromide with ethyl 5-bromopentanoate (45% yield) , though this method suffers from competing side reactions.
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The ester group undergoes hydrolysis to 5-(2-pyridyl)pentanoic acid under basic conditions (NaOH/EtOH, Δ), a reaction critical for generating bioactive metabolites:
Pyridine Ring Modifications
Electrophilic substitution at the pyridine’s 4-position occurs with nitrating mixtures (HNO₃/H₂SO₄), yielding nitro derivatives that serve as precursors to amine-functionalized analogs.
Pharmaceutical Applications
Enzyme Inhibition Studies
Molecular docking simulations position the pyridine nitrogen as a hydrogen bond acceptor in kinase active sites. In vitro testing against cyclin-dependent kinase 2 (CDK2) showed IC₅₀ = 12.3 μM, suggesting potential as a lead compound for anticancer agents .
Industrial and Material Science Applications
Ligand Design in Catalysis
When complexed with Pd(II), the compound forms a stable catalyst for Suzuki-Miyaura cross-couplings, achieving turnover numbers (TON) up to 1.2×10⁴ in aryl bromide reactions.
Polymer Modification
Copolymerization with styrene (1:20 molar ratio) yields materials with enhanced thermal stability (Tg increased by 38°C) due to π-π stacking between pyridine units.
Analytical Challenges and Solutions
Chromatographic Separation
Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O) achieves baseline separation from structural isomers with retention times:
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2-pyridyl isomer: 12.7 min
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4-pyridyl isomer: 14.2 min
Stability Profiling
Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months when stored under nitrogen atmosphere, with main degradation products being hydrolysis derivatives.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric hydrogenation routes to access enantiomerically pure forms for chiral drug development.
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Polymer-Supported Catalysts: Immobilizing Pd complexes on mesoporous silica for reusable cross-coupling catalysts.
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Neuropharmacology: Investigating acetylcholinesterase inhibition activity for Alzheimer’s disease applications.
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